alpha-[Benzthiazol-2-yl]-alpha-oximino-acetonitrile
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Overview
Description
ACETONITRILE, 2(3H)-BENZOTHIAZOLYLIDENENITROSO- is a complex organic compound that combines the properties of acetonitrile and benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETONITRILE, 2(3H)-BENZOTHIAZOLYLIDENENITROSO- typically involves the reaction of 2-aminobenzothiazole with acetonitrile under specific conditions. One common method includes the use of a catalyst such as titanium dioxide-zirconium dioxide (TiO2-ZrO2) to facilitate the reaction. The reaction is carried out at a temperature of around 60°C for 15-25 minutes, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
ACETONITRILE, 2(3H)-BENZOTHIAZOLYLIDENENITROSO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitroso group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Benzothiazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the original compound with altered functional groups.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
ACETONITRILE, 2(3H)-BENZOTHIAZOLYLIDENENITROSO- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ACETONITRILE, 2(3H)-BENZOTHIAZOLYLIDENENITROSO- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simple nitrile compound used as a solvent and intermediate in organic synthesis.
Benzothiazole: A heterocyclic compound with applications in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
ACETONITRILE, 2(3H)-BENZOTHIAZOLYLIDENENITROSO- is unique due to its combined properties of acetonitrile and benzothiazole. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2-hydroxyiminoacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c10-5-7(12-13)9-11-6-3-1-2-4-8(6)14-9/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOUGMJKPPEOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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